Triglycerol stearate

HLB value Emulsion type Polyglycerol ester

Triglycerol stearate (CAS 105437-03-4), also designated as polyglyceryl-3 stearate or tripolyglycerol monostearate, is a non-ionic polyglycerol ester of fatty acid (PGE) synthesized by esterification of a triglycerol hydrophilic head with stearic acid (C18). It belongs to the E475 food additive family and functions primarily as an emulsifier, dispersant, and stabilizer across food, cosmetic, and pharmaceutical formulations.

Molecular Formula C11H18N5O12P3
Molecular Weight 505.209
CAS No. 105437-03-4
Cat. No. B566472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTriglycerol stearate
CAS105437-03-4
Molecular FormulaC11H18N5O12P3
Molecular Weight505.209
Structural Identifiers
SMILESCOP(=O)(OC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)OP(=O)(CP(=O)(O)O)O
InChIInChI=1S/C11H18N5O12P3/c1-25-31(24,28-30(22,23)4-29(19,20)21)27-11-7(18)6(17)10(26-11)16-3-15-5-8(12)13-2-14-9(5)16/h2-3,6-7,10-11,17-18H,4H2,1H3,(H,22,23)(H2,12,13,14)(H2,19,20,21)/t6-,7+,10-,11-,31?/m1/s1
InChIKeyXKXKOCMUOOWGDP-HCWZZVAASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Triglycerol Stearate (CAS 105437-03-4): Procurement-Grade Profile and Structural Identity


Triglycerol stearate (CAS 105437-03-4), also designated as polyglyceryl-3 stearate or tripolyglycerol monostearate, is a non-ionic polyglycerol ester of fatty acid (PGE) synthesized by esterification of a triglycerol hydrophilic head with stearic acid (C18). It belongs to the E475 food additive family and functions primarily as an emulsifier, dispersant, and stabilizer across food, cosmetic, and pharmaceutical formulations. Its molecular architecture—a branched triglycerol polar group coupled to a long-chain saturated fatty acid tail—confers a hydrophilic-lipophilic balance (HLB) reported across the range of 7.2 to 11.3, depending on polymerization degree and monoester content, enabling both water-in-oil (W/O) and oil-in-water (O/W) emulsification [1]. Commercial products such as HallStar® PG3-S specify an effective HLB of 9–10 and a melting point of approximately 55 °C, with a saponification value of 150–170 mg KOH/g . The compound is distinguished within the PGE class by its specific polymerization degree (n=3), which directly governs its interfacial packing behavior and functional performance relative to higher or lower glycerol-unit analogs.

Why Generic Substitution of Triglycerol Stearate Introduces Formulation Risk


Polyglycerol esters are not interchangeable commodities. The degree of glycerol polymerization, fatty acid chain length, and monoester content collectively dictate interfacial adsorption kinetics, emulsion stability, thermal tolerance, and sensory profile. For instance, glyceryl monostearate (GMS, polymerization degree n=1, HLB ~3.8) is restricted to W/O emulsions and exhibits moderate heat tolerance, whereas triglycerol stearate (n=3, HLB 7.2–11.3) provides dual W/O and O/W capability with documented acid resistance at pH 3.5–5 and thermal stability up to 120 °C [1]. Similarly, polyglyceryl-10 stearate (n=10) shows inferior whippability in dairy cream applications compared to the triglycerol variant, demonstrating that higher polymerization does not guarantee superior performance [2]. Substituting triglycerol stearate with a different PGE homolog, a sucrose ester, or a monoglyceride without reformulation validation predictably results in altered droplet size distribution, reduced emulsion stability, or compromised aeration properties—failures that are quantifiable and documented in the evidence below.

Triglycerol Stearate: Quantified Differentiation Evidence Against Closest Analogs


HLB-Driven Emulsion Type Versatility: Triglycerol Stearate vs. Glyceryl Monostearate

Triglycerol stearate (polyglyceryl-3 stearate) exhibits an HLB range of 7.2–11.3, enabling formulation of both oil-in-water (O/W) and water-in-oil (W/O) emulsions from a single emulsifier. In contrast, glyceryl monostearate (GMS, CAS 123-94-4), the most widely used monoglyceride emulsifier, has a fixed HLB of 3.8, restricting it exclusively to W/O systems. This is a class-level distinction rooted in the additional hydroxyl groups contributed by the triglycerol head, which increase hydrophilicity without requiring ethoxylation [1]. The commercial HallStar® PG3-S product (polyglyceryl-3 stearate) confirms an effective HLB of 9–10 and dual W/O and O/W co-emulsification functionality .

HLB value Emulsion type Polyglycerol ester Non-ionic surfactant

Whippability and Aeration Performance in Recombined Dairy Cream: Tripolyglycerol Monostearate vs. Triglyceride Monolaurate

In a controlled study of recombined dairy cream (RDC, 36% anhydrous milk fat), tripolyglycerol monostearate (TMS, the triglycerol stearate variant) at 0.7–0.9% (w/w) delivered an overrun of 186.88% with inflation achieved within 100 seconds. The comparator triglyceride monolaurate (TGML, C12 fatty acid chain) at 0.9% yielded a significantly lower overrun of 116.6% and a prolonged whipping time of 318 seconds, despite providing the numerically best emulsion stability in the same study. Polyglyceryl-10 monostearate (PMS, higher polymerization) did not perform effectively at any tested concentration [1]. Additionally, in an independent study, TGMS reduced average droplet size, narrowed size distribution, decreased adsorbed protein mass from 1.14 ± 0.01% to 0.60 ± 0.04% (at ≥0.5% TGMS), and increased emulsion viscosity and ζ-potential compared to protein-only stabilized cream [2].

Whipped cream Overrun Emulsion stability Dairy formulation

Acid and Thermal Stability: Polyglycerol Esters vs. Sucrose Fatty Acid Esters in Acidic Beverage Formulations

Polyglycerol esters with HLB ≥7, including triglycerol stearate, maintain emulsification performance under acidic conditions (pH 3.5–5) where sucrose fatty acid esters undergo aggregation and lose functionality. This differential is documented at the class level: polyglycerol esters demonstrate superior acid and salt resistance compared to sucrose esters, making them suitable for acidic beverages and seasonings where sucrose esters fail [1][2]. Furthermore, polyglycerol monostearate specifically demonstrates unique emulsifying stability at 120 °C under acidic conditions, a performance benchmark not met by sucrose esters which are prone to hydrolysis at elevated temperatures [3]. The oxidative stability of soybean oil TAG-in-water emulsions is also higher when stabilized with polyglycerol esters compared to sucrose esters under identical TAG, emulsifier, and oxidation-inducer concentrations [4].

Acid resistance Thermal stability Beverage emulsification pH stability

Interfacial Molecular Packing: Triglycerol Monostearate vs. Mono- and Diglycerol Monostearate Monolayers at the Air-Water Interface

A systematic Langmuir monolayer study compared well-defined monoglycerol monostearate (G1, 99% purity), diglycerol monostearate (G2, 94.2% purity), and triglycerol monostearate (G3, 95.5% purity) at the air-water interface at 25 °C. G1 formed a liquid-condensed (LC) monolayer with a limiting area of 0.26 nm²/molecule and collapsed at 55.8 mN/m. G2 exhibited a liquid-expanded (LE) to LC phase transition with a limiting area of 0.35 nm²/molecule and collapsed at approximately 49 mN/m. G3 displayed a purely LE-type isotherm with collapse at 37 mN/m and an area of 0.4 nm²/molecule, reflecting the steric influence of the larger triglycerol headgroup [1]. The progressive increase in molecular area (0.26 → 0.35 → 0.4 nm²) and decrease in collapse pressure (55.8 → 49 → 37 mN/m) directly correlate with the degree of glycerol polymerization, establishing that the triglycerol head confers distinct interfacial packing that cannot be replicated by mono- or diglycerol esters.

Langmuir monolayer Surface pressure-area isotherm Molecular packing Air-water interface

Cellular Permeation Enhancement in Self-Emulsifying Drug Delivery Systems (SEDDS): Polyglyceryl-3-Stearate vs. Other Glyceryl Ester Surfactants

In a pharmaceutical SEDDS study, three glyceryl ester surfactants were compared: polyglyceryl-3-stearate (TGlysurf9), polyglyceryl-5-oleate (TGlysurf11.5), and glyceryl stearate citrate (TGlysurf12). Among these, TGlysurf9-SEDDS (polyglyceryl-3-stearate) exhibited the most pronounced cellular permeation-enhancing properties, with significantly higher fluorescein diacetate (FDA) and curcumin cellular uptake compared to SEDDS without glyceryl ester surfactants (p < 0.05). Curcumin loaded in TGlysurf9-SEDDS demonstrated a 1.9-fold higher anti-proliferative effect against Caco-2 cells compared to curcumin loaded in SEDDS without glyceryl ester surfactants, and inhibited cell migration to a greater extent [1]. All formulations were characterized for droplet size and zeta potential at 0.05% (m/v) concentration with no cytotoxicity observed after 3-hour incubation on Caco-2 cells.

SEDDS Drug delivery Cellular uptake Permeation enhancement

PEG-Free and Plant-Derived Clean-Label Status: Polyglyceryl-3 Stearate vs. Ethoxylated Emulsifiers (Polysorbates)

Triglycerol stearate (polyglyceryl-3 stearate) is synthesized via esterification of plant-derived glycerol polymer and stearic acid without ethylene oxide, rendering it PEG-free, PPG-free, and 1,4-dioxane-free. In contrast, ethoxylated emulsifiers such as polysorbates (Tweens) and PEG-100 stearate rely on ethylene oxide chemistry and may contain trace 1,4-dioxane. The HallStar® PG3-S product is explicitly certified as chlorine-free, produced from 100% plant-based raw materials using RSPO Mass Balance Palm, and is reported as non-irritating to skin with no sensitizing effects . Additionally, polyglycerol esters avoid the bitter aftertaste commonly associated with polysorbates, making them preferable for oral and flavor-sensitive applications [1]. This clean-label profile enables ECOCERT organic certification for cosmetic formulations, a regulatory pathway unavailable to ethoxylated alternatives [2].

Clean label PEG-free Plant-derived Cosmetic emulsifier

Triglycerol Stearate: High-Evidence Application Scenarios for Scientific and Industrial Procurement


Premium Whipped Cream and Aerated Dairy Desserts

Triglycerol stearate (TGMS/TMS) at 0.7–0.9% (w/w) in recombined dairy cream (36% fat) delivers an overrun of 186.88% with inflation achieved within 100 seconds, significantly outperforming triglyceride monolaurate (overrun 116.6%, 318 s whipping time) and polyglyceryl-10 stearate (ineffective at all concentrations) [1]. Simultaneously, TGMS reduces adsorbed protein mass from 1.14% to 0.60% at ≥0.5% concentration, narrows droplet size distribution, and increases emulsion viscosity and ζ-potential, collectively enhancing both creaming stability and whipping quality [2]. This makes it the emulsifier of choice for manufacturers seeking to maximize product volume, reduce batch cycle time, and improve foam firmness in whipped toppings, ice creams, and aerated confections.

Acidic Functional Beverages and Heat-Processed Liquid Formulations

In acidic beverages (pH 3.5–5) such as lactic acid drinks, fruit-flavored protein beverages, and vitamin-enriched waters, triglycerol stearate maintains emulsion stability whereas sucrose esters undergo aggregation and phase separation. Polyglycerol monostearate specifically demonstrates stable emulsification at 120 °C under acidic conditions, enabling UHT and retort processing that would hydrolyze sucrose esters [1][2]. The compound's HLB of 7.2–11.3 also supports O/W emulsion formation without requiring co-emulsifiers, making it a single-ingredient solution for clear or opaque acidic beverage systems requiring long shelf-life and thermal process tolerance.

Pharmaceutical Self-Emulsifying Drug Delivery Systems (SEDDS) Requiring Enhanced Oral Bioavailability

Polyglyceryl-3-stearate (TGlysurf9) has been validated in Caco-2 cell models as the most effective glyceryl ester surfactant for enhancing cellular permeation in SEDDS formulations. At 0.05% (m/v), TGlysurf9-SEDDS achieved significantly higher FDA and curcumin uptake (p < 0.05) compared to polyglyceryl-5-oleate and glyceryl stearate citrate SEDDS, and delivered a 1.9-fold increase in anti-proliferative activity over surfactant-free SEDDS, with no cytotoxicity after 3-hour incubation [1]. This positions triglycerol stearate as a preferred excipient for oral SEDDS targeting poorly water-soluble drugs where enhanced intestinal permeation directly correlates with improved therapeutic outcomes.

Clean-Label Natural Cosmetics and ECOCERT-Certified Skincare Emulsions

Triglycerol stearate (polyglyceryl-3 stearate) is a PEG-free, PPG-free, 1,4-dioxane-free, chlorine-free, plant-derived emulsifier produced from RSPO Mass Balance palm, with documented non-irritating and non-sensitizing dermal safety [1]. With an effective HLB of 9–10, it produces highly stable W/O emulsions at oil contents below 25% and functions as a co-emulsifier in O/W systems at typical use levels of 1.0–6.0% [1]. Its lack of bitter aftertaste and absence of ethylene oxide-derived impurities make it the compliant choice over polysorbates and PEG-stearates for brands pursuing ECOCERT, COSMOS, or natural cosmetic certifications, particularly in facial care, sunscreens, and sensitive-skin formulations.

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